molecular formula C5H6F2O B14862537 2,3-Difluorocyclopentan-1-one

2,3-Difluorocyclopentan-1-one

Cat. No.: B14862537
M. Wt: 120.10 g/mol
InChI Key: ZXORZPOFKWIQNX-UHFFFAOYSA-N
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Description

2,3-Difluorocyclopentan-1-one is a fluorinated cyclopentane derivative This compound is characterized by the presence of two fluorine atoms attached to the second and third carbon atoms of the cyclopentane ring, and a ketone functional group at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorocyclopentan-1-one can be achieved through several methods One common approach involves the fluorination of cyclopentanone derivatives For instance, selective fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes typically utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorocyclopentan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted cyclopentanes with various functional groups.

    Reduction: The major product is 2,3-difluorocyclopentanol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2,3-Difluorocyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability. This compound can be used in the development of pharmaceuticals and agrochemicals.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2,3-Difluorocyclopentan-1-one involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopentan-1-one: Similar structure but with both fluorine atoms on the same carbon.

    3,3-Difluorocyclopentan-1-one: Both fluorine atoms on the third carbon.

    2,3-Dichlorocyclopentan-1-one: Chlorine atoms instead of fluorine.

Uniqueness

2,3-Difluorocyclopentan-1-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The presence of fluorine atoms at different positions can lead to variations in electronic distribution and steric effects, making each compound distinct in its chemical behavior and applications.

Properties

Molecular Formula

C5H6F2O

Molecular Weight

120.10 g/mol

IUPAC Name

2,3-difluorocyclopentan-1-one

InChI

InChI=1S/C5H6F2O/c6-3-1-2-4(8)5(3)7/h3,5H,1-2H2

InChI Key

ZXORZPOFKWIQNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1F)F

Origin of Product

United States

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